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Compound of Interest

Compound Name:
3-(2-Formylphenyl)-5-

methoxybenzoic acid

CAS No.: 1261921-18-9

Cat. No.: B6396786

Get Quote

Executive Summary & Structural Logic
Objective: To distinguish the target product from unreacted starting materials (2-

bromobenzaldehyde and 3-carboxy-5-methoxyphenylboronic acid) and regioisomers using 1H

and 13C NMR.

The Challenge: The molecule contains two distinct carbonyl environments (aldehyde vs.

carboxylic acid) and an asymmetric biphenyl core. Standard CDCl₃ solvents often fail to resolve

the carboxylic acid proton due to exchange broadening. The Solution: Use DMSO-d₆ to lock the

acidic proton and stabilize the polar conformation.

Structural Numbering Reference
Ring A (Benzoic Acid Side): 1,3,5-substituted.[1]

C1: Linker to Ring B

C3: Carboxylic Acid (-COOH)
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C5: Methoxy (-OCH₃)

Ring B (Formylphenyl Side): 1,2-substituted (ortho).[1]

C1': Linker to Ring A

C2': Formyl group (-CHO)

Experimental Protocol (Self-Validating System)
Solvent Selection Strategy

Primary Solvent: DMSO-d₆ (99.9% D).

Reasoning: DMSO forms strong hydrogen bonds with the carboxylic acid (-COOH),

shifting it to ~13.0 ppm and sharpening the peak for integration.[1] It also prevents

aggregation of the biphenyl system.

Alternative: Acetone-d₆ (if DMSO signals overlap with key aliphatic impurities).

Avoid: CDCl₃ (Acid proton often invisible; poor solubility).

Acquisition Parameters (400 MHz+)
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

Relaxation Delay (D1): Set to 5.0 seconds.

Critical: The quaternary carbons (C-COOH, C-CHO) and the aldehyde proton have long

T1 relaxation times. A short D1 will suppress their integration, leading to false quantitation.

[1]

Temperature: 298 K (25°C).

1H NMR Interpretation: Performance vs. Alternatives
The following table compares the Target Product against its Starting Material (Alternative A) to

demonstrate the "performance" of the synthesis (Suzuki Coupling).
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Table 1: Comparative 1H NMR Shifts (DMSO-d₆)

Feature

Target Product (3-
(2-Formylphenyl)-5-
methoxybenzoic
acid)

Alternative A (Start
Mat: 2-
Bromobenzaldehyd
e)

Interpretation &
Validation Logic

Aldehyde (-CHO)
9.85 - 9.95 ppm (s,

1H)
10.30 ppm (s, 1H)

Shift Upfield: The

biphenyl ring current

shields the aldehyde

slightly compared to

the bromo-precursor.

Acid (-COOH)
12.8 - 13.2 ppm (br s,

1H)
Absent

Primary Confirmation:

Presence proves the

benzoic acid moiety is

attached.[1]

Methoxy (-OCH₃) 3.84 ppm (s, 3H) Absent

Stoichiometry Check:

Integral must be 3:1

relative to the

aldehyde.[1]

Ring A (H2)
~7.80 ppm (t, J=1.5

Hz)
Absent

The proton between

the Linker and COOH.

[1] Appears as a triplet

due to meta-coupling

to H4 and H6.

Ring A (H4/H6) 7.45 - 7.65 ppm (dd) Absent

Diagnostic meta-

coupling (J ~1.5-2.0

Hz) confirms 1,3,5-

substitution.[1]

Ring B (H3')
7.95 ppm (d, J=7.8

Hz)
7.85 ppm (d)

Proton ortho to the

aldehyde.[1]

Deshielded by the

carbonyl anisotropy.

Detailed Spectral Analysis[1][2][3]
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The "Anchor" Signals:

Start by identifying the Methoxy singlet (~3.84 ppm). Calibrate integration to 3.0.

Check the Aldehyde singlet (~9.9 ppm). It must integrate to 1.0. If <1.0, you likely have

oxidation to the di-acid (impurity).[1]

The Biphenyl Region (6.5 - 8.5 ppm):

Ring A (Acid side): Look for three distinct signals with fine splitting (meta-coupling, J ≈ 1.5

Hz). Unlike ortho-substituted rings, these protons do not show large splitting (7-8 Hz).[1]

Ring B (Aldehyde side): Look for a classic 4-proton aromatic system. The proton adjacent

to the aldehyde (H3') will be the most downfield doublet (~7.95 ppm) in this cluster.

13C NMR Interpretation
Carbon NMR provides the definitive proof of the carbon skeleton, distinguishing the two

carbonyl types which often overlap in IR spectroscopy.[1]

Table 2: Key 13C Chemical Shifts (DMSO-d₆)[1][4][5]
Carbon Type Shift (δ, ppm) Distinction Logic

Aldehyde (C=O) 191.5 - 192.5

Most downfield signal.[1]

Characteristic of conjugated

aldehydes.

Acid (COOH) 166.5 - 167.5
Significantly upfield from the

aldehyde.

Methoxy (OCH₃) 55.5 - 56.0
The only aliphatic signal in the

pure compound.

Aromatic C-O 159.0 - 160.0
Quaternary carbon attached to

Methoxy (Ring A).

Junction Carbons 140.0 - 142.0
Quaternary carbons linking the

two rings (C1 and C1').
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Visualization: Structural Validation Workflows
Diagram 1: Structural Assignment Map
This diagram maps the NMR signals to the specific protons, highlighting the coupling networks.

[1]

3-(2-Formylphenyl)-5-methoxybenzoic acid

Acid Proton
~13.0 ppm (br s)

Ring A (Acid Side)
Meta-Coupling Only

(J ~ 1.5 Hz)

Attached C3

Aldehyde Proton
~9.9 ppm (s)

Ring B (Aldehyde Side)
Ortho-Coupling Present

(J ~ 8.0 Hz)

Attached C2'Methoxy Protons
~3.84 ppm (s) Attached C5

Suzuki Bond
(C1-C1')

Click to download full resolution via product page

Caption: Signal assignment map distinguishing the two aromatic systems based on substituent

effects.

Diagram 2: Logic Flow for Product Validation
A decision tree to rule out common failure modes (Starting material contamination or oxidation).
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Acquire 1H NMR
(DMSO-d6)

Signal at ~9.9 ppm?

Broad Signal at ~13 ppm?

Yes

FAIL: Unreacted
Boronic Acid

No (Missing CHO)

Singlet at ~3.8 ppm?

Yes

FAIL: Di-acid Impurity
(Aldehyde Oxidized)

No (or 2x COOH signals)

FAIL: Wrong Isomer
(Check Coupling)

Yes (But wrong splitting)

PASS: Target Structure
Confirmed

Yes (Integral 3:1)

Click to download full resolution via product page

Caption: Step-by-step validation logic to confirm product identity and purity.

Advanced "Pro-Tip": Rotational Isomerism
Because of the ortho-formyl group, this biphenyl system has restricted rotation around the C1-

C1' bond (atropisomerism).

Observation: In standard 1H NMR at room temperature, the signals may appear slightly

broadened if the rotation rate is comparable to the NMR timescale.

Verification: If peaks are unusually broad in DMSO, heat the sample to 320 K (47°C). If

peaks sharpen, it confirms restricted rotation (dynamic NMR effect) rather than paramagnetic

impurities.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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